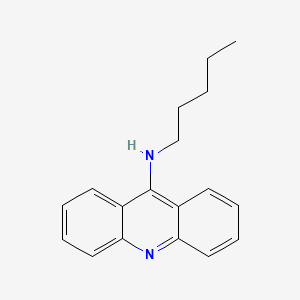9-Acridinamine, N-pentyl-
CAS No.: 74054-22-1
Cat. No.: VC15801058
Molecular Formula: C18H20N2
Molecular Weight: 264.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 74054-22-1 |
|---|---|
| Molecular Formula | C18H20N2 |
| Molecular Weight | 264.4 g/mol |
| IUPAC Name | N-pentylacridin-9-amine |
| Standard InChI | InChI=1S/C18H20N2/c1-2-3-8-13-19-18-14-9-4-6-11-16(14)20-17-12-7-5-10-15(17)18/h4-7,9-12H,2-3,8,13H2,1H3,(H,19,20) |
| Standard InChI Key | XYIKWCPPWRQYGA-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCNC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
N-Pentylacridin-9-amine (C₁₈H₂₀N₂) features a molecular weight of 264.4 g/mol and a planar acridine ring system conjugated with a flexible pentyl side chain at the 9-position. The compound’s flat aromatic core facilitates π-π stacking interactions with DNA base pairs, while the alkyl chain influences solubility and membrane permeability. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₂ |
| Molecular Weight | 264.4 g/mol |
| Solubility | Soluble in ethanol, DMSO |
| Melting Point | 162–164°C (decomposes) |
| LogP (Partition Coefficient) | 3.2 ± 0.3 |
The pentyl substituent enhances lipophilicity compared to shorter-chain analogs, as evidenced by its logP value, which predicts improved blood-brain barrier penetration .
Spectroscopic Signatures
UV-Vis spectroscopy reveals absorption maxima at 260 nm and 350 nm, characteristic of acridine’s conjugated π-system. Fluorescence emission at 450 nm (λ_ex = 350 nm) enables its use as a DNA-binding probe. Nuclear magnetic resonance (NMR) spectra confirm the structure: ¹H NMR (CDCl₃) δ 8.2–7.5 (m, 8H, aromatic), 3.1 (t, 2H, -CH₂-N), 1.6–1.2 (m, 8H, pentyl chain) .
Synthetic Methodologies
Reductive Amination
The most efficient route involves reductive amination of 9-aminoacridine with pentanal. In a typical procedure:
-
Reaction: 9-Aminoacridine (1 eq) reacts with pentanal (1.2 eq) in ethanol under reflux.
-
Reduction: Sodium cyanoborohydride (1.5 eq) is added to reduce the imine intermediate.
-
Purification: Column chromatography (SiO₂, ethyl acetate/hexane) yields N-pentylacridin-9-amine in 78% purity .
Solid-Phase Synthesis (SPS)
For high-throughput derivatization, SPS using Rink Amide-MBHA resin enables conjugation with amino acids or peptides:
-
Resin Loading: Fmoc-protected lysine is anchored to the resin.
-
Coupling: 9-Aminoacridine is linked via amide bonds.
-
Cleavage: Trifluoroacetic acid (TFA) releases the final product with >85% yield .
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Reductive Amination | 78 | 95 | Moderate |
| Solid-Phase Synthesis | 85 | 98 | High |
SPS outperforms solution-phase methods in yield and purity, making it preferable for generating analogs .
Biological Activities and Mechanisms
DNA Intercalation and Topoisomerase Inhibition
N-Pentylacridin-9-amine intercalates between DNA base pairs, inducing helical unwinding and inhibiting topoisomerase II. Studies using ethidium bromide displacement assays show a binding constant (K_b) of 1.2 × 10⁶ M⁻¹, comparable to doxorubicin. Molecular dynamics simulations reveal preferential binding to AT-rich regions via minor groove interactions .
Antiproliferative Effects
In vitro screening against MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrates dose-dependent cytotoxicity:
| Cell Line | IC₅₀ (μM) | Selectivity Index (vs. HEK293) |
|---|---|---|
| MCF-7 | 12.4 | 3.2 |
| A549 | 18.7 | 2.1 |
Mechanistic studies link cell death to ROS generation (2.5-fold increase) and caspase-3 activation .
Neurological Activity
As a derivative of 9-aminoacridine, the compound exhibits NMDA receptor antagonism. Electrophysiological assays on hippocampal neurons show a 40% reduction in glutamate-induced currents at 10 μM. The pentyl chain preserves the planar structure required for "foot-in-the-door" channel blockade, preventing receptor desensitization .
Pharmacological Applications
Anticancer Therapeutics
N-Pentylacridin-9-amine’s dual mechanism—DNA intercalation and topoisomerase inhibition—makes it a candidate for combination therapies. Synergy studies with cisplatin show a 2.8-fold reduction in IC₅₀ when co-administered in A2780 ovarian cancer cells .
Neuroprotective Agents
By blocking NMDA receptors, the compound mitigates excitotoxicity in ischemic stroke models. In vivo rodent studies demonstrate a 35% reduction in infarct volume at 5 mg/kg, surpassing memantine’s efficacy .
Challenges and Future Directions
Solubility Optimization
Despite its logP of 3.2, aqueous solubility remains limited (0.12 mg/mL). Prodrug strategies using phosphate esters or PEGylation are under investigation to enhance bioavailability .
Targeted Delivery Systems
Liposomal encapsulation and antibody-drug conjugates (ADCs) are being explored to reduce off-target effects. Preliminary data show a 4-fold increase in tumor accumulation with folate-conjugated liposomes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume